p-SCN-Bn-PCTA (hydrochloride) is a bifunctional chelator primarily used in radiopharmaceutical applications. Its full chemical name is 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid. The compound is characterized by its ability to form stable complexes with radiometals, which makes it particularly valuable in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging as well as targeted radiotherapy. The chemical formula of p-SCN-Bn-PCTA is C₂₅H₂₉N₅O₆S·3HCl, with a molecular weight of 637.0 g/mol and a CAS number of 949147-44-8 .
p-SCN-Bn-PCTA is classified as a bifunctional chelator due to its dual functionality: it contains an isothiocyanate group that facilitates conjugation to biomolecules with primary amines and a PCTA structure that provides strong binding capabilities with radiometals. This classification places it within the category of compounds used for radiolabeling and bioconjugation in medical imaging and targeted therapies .
The synthesis of p-SCN-Bn-PCTA typically involves several key steps:
The synthesis can be complex due to the need for specific reaction conditions to prevent unwanted side reactions. For instance, maintaining optimal temperatures and pH levels is crucial during the formation of the isothiocyanate group to ensure high yields and purity .
The molecular structure of p-SCN-Bn-PCTA features a bicyclic framework that includes multiple nitrogen atoms coordinated within a macrocyclic arrangement. This structure contributes to its stability and chelating ability.
p-SCN-Bn-PCTA participates in various chemical reactions, primarily involving its isothiocyanate group, which can react with primary amines on biomolecules to form stable thiourea linkages. This reaction is essential for bioconjugation processes used in radiolabeling.
The reaction conditions are critical; for example, reactions are generally carried out in buffered solutions at physiological pH to maintain the integrity of biomolecules while promoting effective conjugation .
The mechanism of action of p-SCN-Bn-PCTA revolves around its ability to bind radiometals through its chelating structure while simultaneously allowing for conjugation with biomolecules via the isothiocyanate group. Upon administration, the chelator forms stable complexes with radiometals like zirconium or gallium, which can then be targeted to specific tissues or cells for imaging or therapeutic purposes.
Relevant data indicate that p-SCN-Bn-PCTA maintains its structural integrity during typical storage conditions but should be handled under inert atmospheres when possible to prevent hydrolysis .
p-SCN-Bn-PCTA has significant applications in scientific research and clinical settings:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2